1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one
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Overview
Description
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one is a complex organic compound that features a benzofuran ring fused with a piperidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran compounds are known to interact with their targets, leading to changes that result in their biological activities .
Biochemical Pathways
Benzofuran compounds are known to affect various biochemical pathways, leading to downstream effects that contribute to their biological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the benzofuran derivative reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzofuran or piperidine derivatives .
Scientific Research Applications
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent.
Biological Research: It is used in studies related to its biological activities, such as anti-inflammatory and antioxidant properties.
Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and 8-methoxypsoralen share the benzofuran core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-based alkaloids also show comparable pharmacological properties.
Uniqueness
1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one is unique due to its combined benzofuran and piperidine structures, which confer a distinct set of biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylamino]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12(14-3-4-17-15(11-14)7-10-21-17)18-16-5-8-19(9-6-16)13(2)20/h3-4,11-12,16,18H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQOFDOOHHWEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)NC3CCN(CC3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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